molecular formula C15H12N2O3S B2934789 N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)propionamide CAS No. 392249-24-0

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)propionamide

Cat. No. B2934789
CAS RN: 392249-24-0
M. Wt: 300.33
InChI Key: FOROOOQUPVDMFL-UHFFFAOYSA-N
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Description

“N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)propionamide” is a compound that has been studied for its various biological activities . It is a derivative of coumarin, a class of synthetic or natural compounds known for their wide range of valuable biological activities .


Synthesis Analysis

This compound has been synthesized through various methods. One method involves the reaction of 7-hydroxy-4-methylcoumarin and ethylchloroacetate, followed by the addition of hydrazine hydrate . Another method involves refluxing various N-(benzothiazol-2-yl)-2-chloroacetamides substituted derivatives with 7-hydroxy-4-methyl-2H-chromen-2-one in acetonitrile and anhydrous K2CO3 .


Molecular Structure Analysis

The molecular structure of this compound has been elucidated using various spectroscopic techniques. The 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule . The IR data provide information about the functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been determined using various techniques. The melting point of the compound is 261-262 °C . The IR, 1H-NMR, and 13C-NMR data provide information about the functional groups and the structure of the molecule .

Scientific Research Applications

Antimicrobial Activity

This compound has been tested for its antimicrobial efficacy. Studies have shown that it exhibits minimum inhibitory concentrations against various pathogens such as K. pneumoniae, E. coli, and S. aureus .

Cytotoxicity

The compound has been evaluated for its cytotoxic effects, particularly against human cervical (HeLa) cell lines, indicating potential for cancer research applications .

Synthesis and Characterization

Research has been conducted on the synthesis and structural characterization of this compound, which is crucial for understanding its chemical properties and potential modifications for various applications .

Molecular Modelling

Molecular modelling studies have been performed to predict the behavior of this compound in biological systems, which can inform drug design and other applications .

Biological Significance

The biological significance of this compound extends to its potential use in pharmacological studies due to its diverse activities .

Analgesic and Anti-inflammatory Activities

Some derivatives of this compound have shown significant analgesic and anti-inflammatory activities, which could be explored further for pain management solutions .

Antioxidant Properties

Novel derivatives have been synthesized with antioxidant properties, which are important in combating oxidative stress-related diseases .

Chemical Properties and Toxicity Information

Detailed chemical properties, toxicity information, and physical properties are available to aid in further research and application development .

[Synthesis, anti-microbial activity, and cytotoxicity of novel 1-[5-6 … - Springer Synthesis, characterization, and antimicrobial activity of some new … - Springer Synthesis, molecular modelling and biological significance of N-(4-(4 … - BMC Chemistry N-[4-(2-Oxo-2H-chromen-3-yl)-3-phenyl-3H-thiazol-2-ylidene]anilinium … - IUCr Journals N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-N-phenylacetamide - ChemicalBook Thiazoles: having diverse biological activities | Medicinal Chemistry … - Springer Design, synthesis, characterization, antioxidant and in … - Springer

Future Directions

Future research on this compound could focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. Additionally, more studies could be conducted to understand its safety profile and to optimize its synthesis .

properties

IUPAC Name

N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S/c1-2-13(18)17-15-16-11(8-21-15)10-7-9-5-3-4-6-12(9)20-14(10)19/h3-8H,2H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOROOOQUPVDMFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC(=CS1)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)propionamide

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